

1-Decyl-3-methylimidazolium chloride vs other imidazolium ionic liquids

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Compound of Interest

Compound Name: 1-Decyl-3-methylimidazolium chloride

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A Comprehensive Guide to **1-Decyl-3-methylimidazolium Chloride** ([C10MIM][Cl]) vs. Other Imidazolium-Based Ionic Liquids

For researchers, scientists, and professionals in drug development, the choice of ionic liquid (IL) can be critical to experimental success. Imidazolium-based ionic liquids are particularly valued for their tunable physicochemical properties. This guide provides an objective comparison of **1-Decyl-3-methylimidazolium chloride**, often abbreviated as [C10MIM][Cl], with other common imidazolium ILs, focusing on performance backed by experimental data.

Introduction to Imidazolium Ionic Liquids

Ionic liquids are salts with melting points below 100°C, and many are liquid at room temperature.^[1] The 1-alkyl-3-methylimidazolium series is one of the most extensively studied classes of ILs.^{[2][3]} Their properties can be finely tuned by modifying the length of the alkyl chain on the imidazolium cation and by changing the anion.^{[4][5][6][7][8]} [C10MIM][Cl] is characterized by a ten-carbon alkyl chain, which imparts significant hydrophobicity and surfactant-like properties.^[9] This guide will compare [C10MIM][Cl] primarily with its shorter-chain chloride counterparts, such as 1-butyl-3-methylimidazolium chloride ([C4MIM][Cl]) and 1-octyl-3-methylimidazolium chloride ([C8MIM][Cl]), to highlight the influence of the alkyl chain length.

Physicochemical Properties: A Comparative Overview

The length of the alkyl chain on the imidazolium cation significantly influences the physicochemical properties of the ionic liquid.^{[4][5][6][7][8]} The long decyl chain in [C10MIM] [Cl] gives it a more pronounced amphiphilic character compared to its shorter-chain analogues.^[9] This affects its viscosity, density, and thermal stability.

Property	[C2MIM][Cl] (Ethyl)	[C4MIM][Cl] (Butyl)	[C8MIM][Cl] (Octyl)	[C10MIM] [Cl] (Decyl)	Reference(s)
Molecular Formula	C6H11ClN2	C8H15ClN2	C12H23ClN2	C14H27ClN2	[10]
Molecular Weight (g/mol)	146.62	174.67	230.77	258.83	[10] [11] [12]
Appearance	White solid	Colorless to pale yellow liquid	Colorless to yellow liquid	Colorless to slightly yellow liquid	[11] [13]
Melting Point (°C)	85	70	-	-30	[13]
Density (g/mL)	-	~1.08	~1.01	~0.99	[11]
Thermal Stability	High	High, up to 150°C for prolonged use	High	High, can withstand up to 300°C	[13] [14]

Note: Properties can vary slightly based on purity and water content. Data is compiled from various sources and may not represent direct side-by-side experiments.

Performance Comparison in Key Applications

The unique properties of [C10MIM][Cl] make it suitable for a range of applications, from drug delivery to antimicrobial agents. Its performance is often dictated by the long alkyl chain.

Drug Delivery and Skin Permeation Enhancement

Imidazolium ILs are investigated as novel chemical permeation enhancers for transdermal drug delivery.[15][16] They can disrupt the highly ordered structure of lipids in the stratum corneum, making it more permeable to drug molecules.[15][17] The amphiphilic nature of ILs with longer alkyl chains, like [C10MIM][Cl], allows them to function as efficient surfactants, enhancing the solubility of poorly soluble drugs and improving their transport across biological membranes.[2] [9]

Studies have shown that the permeation enhancement is connected to the structure of the ILs. [15] The long decyl chain of [C10MIM][Cl] can insert into the lipid bilayer of the skin, increasing its fluidity and facilitating drug passage.[17] In contrast, ILs with shorter alkyl chains may have a less pronounced effect.

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Antimicrobial and Antibiofilm Activity

The length of the alkyl chain is a critical determinant of the antimicrobial activity of imidazolium chlorides.[3] Generally, activity increases with chain length up to an optimal point, beyond which it may decrease (a "cut-off" effect). This is attributed to the increased hydrophobicity which facilitates interaction with and disruption of the bacterial cell membrane.[18][19]

[C10MIM][Cl] and other long-chain imidazolium salts exhibit potent, broad-spectrum antimicrobial and antibiofilm activity against clinically significant pathogens.[20]

Organism	[C4MIM][Cl]	[C8MIM][Cl]	[C10MIM][Cl]	[C12MIM][Cl]	Reference(s)
Staphylococcus aureus	>500	125	31.2	7.8	[3]
Escherichia coli	>500	125	62.5	31.2	[3]
Candida albicans	>500	250	62.5	15.6	[3]

Note: All values are Minimum Inhibitory Concentrations (MIC) in $\mu\text{g}/\text{mL}$. Lower values indicate higher antimicrobial activity.

The data clearly shows that antimicrobial activity increases significantly as the alkyl chain lengthens from four carbons ([C4MIM][Cl]) to twelve carbons ([C12MIM][Cl]), with [C10MIM][Cl] showing potent activity.[3]

Protein and Enzyme Stabilization

In biotechnology, [C10MIM][Cl] has been used as a protein stabilizer and to prevent protein aggregation.[13][21] The interaction between ILs and proteins is complex and depends on the specific IL and protein. Some studies have shown that imidazolium ILs can bind to enzymes, sometimes at the active site, through hydrophobic interactions, which can lead to conformational changes that may enhance or inhibit activity and stability.[21][22] For example, 1-methyl-3-octylimidazolium chloride was found to enhance the activity of lysozyme.[21] Hydrophobic ILs have also been shown to enhance the thermal stability of immobilized enzymes.[23]

Toxicity Profile

A crucial consideration for any chemical, especially in drug development, is its toxicity. The toxicity of imidazolium ILs is also strongly correlated with the length of the alkyl side chain.[24] Longer alkyl chains generally lead to increased toxicity in various models, including mammalian cells and aquatic organisms.[24][25] This is often linked to the greater ability of lipophilic cations to disrupt cell membranes.

- In vitro studies: Long-chain imidazolium ILs, including those with octyl ([C8MIM]) and dodecyl ([C12MIM]) chains, have been shown to inhibit cell growth and viability in various cell lines (macrophage, pheochromocytoma, and hepatocellular carcinoma).[25]
- In vivo studies: Gestational exposure of mice to [C10MIM][Cl] (referred to as Dmim-Cl) at doses of ≥ 75 mg/kg/day resulted in decreased fetal body weight.[25][26] Studies on zebrafish have also shown that [C10MIM] derivatives can induce oxidative stress and DNA damage in the liver.[27]

This trend suggests that while the long alkyl chain of [C10MIM][Cl] enhances its performance in certain applications, it also increases its potential toxicity compared to short-chain analogues like [C2MIM][Cl] and [C4MIM][Cl].[24]

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Experimental Protocols

Detailed methodologies are essential for reproducible research. Below are representative protocols for the synthesis of [C10MIM][Cl] and the evaluation of its antimicrobial activity.

Protocol 1: Synthesis of 1-Decyl-3-methylimidazolium chloride

This protocol describes the quaternization of 1-methylimidazole with 1-chlorodecane, a common method for synthesizing 1-alkyl-3-methylimidazolium halides.

Materials:

- 1-methylimidazole
- 1-chlorodecane
- Toluene (or other suitable solvent like acetonitrile)
- Ethyl acetate

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and hotplate
- Rotary evaporator

Procedure:

- In a round-bottom flask, combine equimolar amounts of 1-methylimidazole and 1-chlorodecane. Toluene can be used as a solvent. For example, mix 1-methylimidazole (e.g., 0.1 mol) and 1-chlorodecane (e.g., 0.1 mol) in 100 mL of toluene.
- Attach the reflux condenser and heat the mixture under reflux (the boiling point of the solvent) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically run for 24-48 hours.
- After the reaction is complete, cool the mixture to room temperature. The ionic liquid may separate as a denser phase.
- Remove the solvent using a rotary evaporator.
- Wash the resulting crude product multiple times with a non-polar solvent like ethyl acetate or hexane to remove any unreacted starting materials. This is done by adding the solvent, stirring vigorously, allowing the phases to separate, and decanting the solvent. Repeat this step 3-5 times.
- Dry the purified ionic liquid under high vacuum to remove any residual solvent. The final product should be a colorless to pale yellow liquid.[13]
- Characterize the product using NMR (^1H and ^{13}C) and mass spectrometry to confirm its structure and purity.

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Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for assessing antimicrobial activity.

Materials:

- Test ionic liquid (e.g., [C10MIM][Cl])
- Bacterial or fungal strains (e.g., *S. aureus*, *E. coli*)
- Sterile 96-well microtiter plates
- Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- Microbial inoculum standardized to a specific concentration (e.g., 5×10^5 CFU/mL)
- Incubator
- Microplate reader (optional, for quantitative measurement)
- Positive control (medium with inoculum, no IL)
- Negative control (medium only)

Procedure:

- Prepare a stock solution of the ionic liquid in the appropriate growth medium.
- In the wells of a 96-well plate, perform serial twofold dilutions of the ionic liquid. For example, add 100 μ L of medium to all wells. Add 100 μ L of the IL stock solution to the first well, mix, and then transfer 100 μ L to the second well. Repeat this across the plate to create a concentration gradient.
- Prepare the microbial inoculum from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard, then dilute it to the final required concentration.

- Add a standardized volume of the microbial inoculum (e.g., 100 μ L) to each well (except the negative control).
- Seal the plate and incubate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- Determine the MIC by visual inspection. The MIC is the lowest concentration of the ionic liquid that completely inhibits visible growth of the microorganism.
- Optionally, cell viability can be quantified by adding a viability dye (like resazurin) or by measuring the optical density (OD) with a microplate reader.

Conclusion

1-Decyl-3-methylimidazolium chloride is a versatile ionic liquid whose performance is largely defined by its long alkyl chain. Compared to shorter-chain imidazolium chlorides, [C10MIM][Cl] offers significantly enhanced surface activity, leading to superior performance as an antimicrobial agent and likely as a skin permeation enhancer for drug delivery. However, this same structural feature contributes to increased toxicity, a critical trade-off that researchers in drug development must consider. The choice between [C10MIM][Cl] and its alternatives will ultimately depend on the specific application, weighing the need for high activity against potential safety concerns.

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